molecular formula C12H16N2O2 B12357368 Ethyl 4-phenylpyrazolidine-3-carboxylate

Ethyl 4-phenylpyrazolidine-3-carboxylate

Cat. No.: B12357368
M. Wt: 220.27 g/mol
InChI Key: UQHTWNVAPIZBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-phenylpyrazolidine-3-carboxylate is a heterocyclic compound featuring a pyrazolidine ring with a phenyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-phenylpyrazolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazolidine ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to promote cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-phenylpyrazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolidines, pyrazolidinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-phenylpyrazolidine-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-phenylpyrazolidine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. Studies have shown that modifications to the pyrazolidine ring or the phenyl group can significantly impact its biological activity .

Comparison with Similar Compounds

Ethyl 4-phenylpyrazolidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrazolidine ring with a phenyl group and an ethyl ester, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

ethyl 4-phenylpyrazolidine-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-2-16-12(15)11-10(8-13-14-11)9-6-4-3-5-7-9/h3-7,10-11,13-14H,2,8H2,1H3

InChI Key

UQHTWNVAPIZBCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CNN1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.